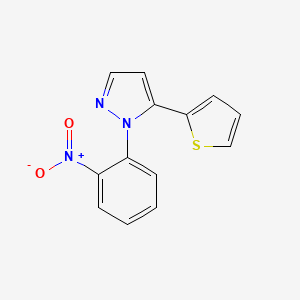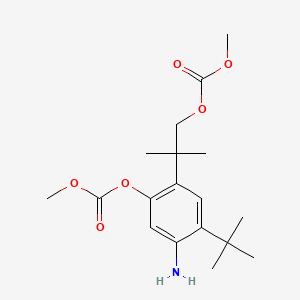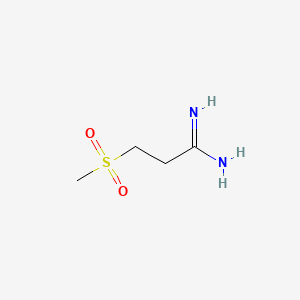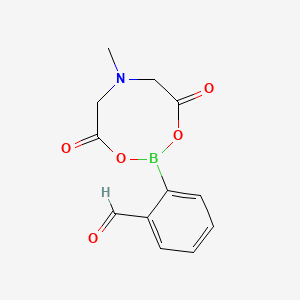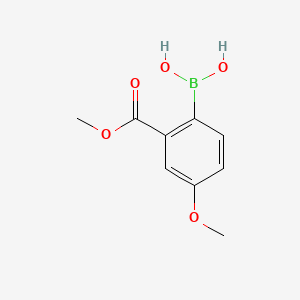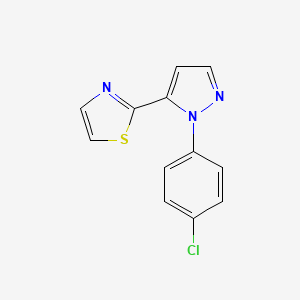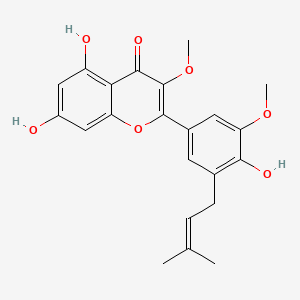
Dodoviscin J
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodoviscin J is a prenyl flavonol derivative isolated from the aerial parts of the plant Dodonaea viscosa . This compound is known for its ability to promote adipocyte differentiation, characterized by increased triglyceride levels in 3T3L1 cells . This compound has a molecular formula of C22H22O7 and a molecular weight of 398.4 g/mol .
Wissenschaftliche Forschungsanwendungen
Dodoviscin J has several scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid chemistry and prenylation reactions.
Industry: Utilized in the development of natural product-based cosmetics and pharmaceuticals.
Wirkmechanismus
Target of Action
Dodoviscin J, a prenyl flavonol derivative, has been found to target extracellular signal-regulated protein kinase 2 (ERK2) . ERK2 is a crucial component of the MAPK/ERK pathway, which plays a significant role in cell proliferation, differentiation, and survival .
Mode of Action
This compound interacts with ERK2, exhibiting inhibitory activity . The compound binds to ERK2, potentially altering its conformation and inhibiting its function . This interaction disrupts the normal functioning of the MAPK/ERK pathway, leading to changes in cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . This pathway is essential for transmitting signals from receptors on the cell surface to DNA in the nucleus, regulating various cellular activities such as growth, proliferation, differentiation, migration, and apoptosis . By inhibiting ERK2, this compound disrupts this pathway, potentially leading to altered cell behavior .
Result of Action
The inhibition of ERK2 by this compound can lead to changes in cellular processes regulated by the MAPK/ERK pathway . For instance, this compound has been found to promote adipocyte differentiation, characterized by increased triglyceride levels in 3T3L1 cells . This suggests that the compound may have potential applications in regulating adipogenesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dodoviscin J can be synthesized through various chemical reactions involving the prenylation of flavonol derivatives. The specific synthetic routes and reaction conditions are not widely documented, but general flavonoid synthesis methods can be applied. These typically involve the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods: Industrial production of this compound involves the extraction from the aerial parts of Dodonaea viscosa. The extraction process includes drying the plant material, followed by solvent extraction using organic solvents. The crude extract is then purified using chromatographic techniques to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Dodoviscin J undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as hydroxide ions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can produce dihydroflavonols .
Vergleich Mit ähnlichen Verbindungen
Dodoviscin J is unique among prenyl flavonol derivatives due to its specific structure and biological activity. Similar compounds include:
Dodoviscin I: Another prenyl flavonol derivative with similar adipogenic properties.
Dodoviscin A: Known for its ability to inhibit melanogenesis in melanoma cells.
Dodoviscin H: Shares structural similarities but differs in specific functional groups.
These compounds share a common flavonoid backbone but differ in their prenylation patterns and biological activities, highlighting the uniqueness of this compound .
Eigenschaften
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-methoxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-11(2)5-6-12-7-13(8-17(27-3)19(12)25)21-22(28-4)20(26)18-15(24)9-14(23)10-16(18)29-21/h5,7-10,23-25H,6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJIUFQDDVFOCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B580830.png)




![(3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one](/img/structure/B580842.png)
